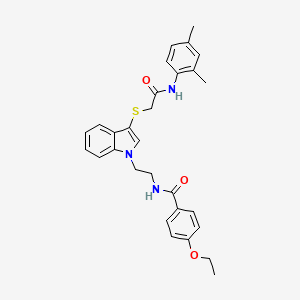
N-cyclohexyl-4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclohexyl-4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H31N7O2 and its molecular weight is 413.526. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
WAY-100635 and GR127935: Effects on Serotonin Neurons
Research indicates that compounds like WAY-100635 act as potent and selective antagonists at the 5-HT1A receptor, influencing the firing of serotonin-containing neurons. Such studies underscore the compound's utility in neuropharmacological research, particularly in understanding the modulation of serotonin on neuronal activity (Craven, Grahame-Smith, & Newberry, 1994).
Diagnostic and Therapeutic Applications in Oncology
Analogues of PB28, which share structural similarities with the specified compound, have been investigated for their potential use as diagnostic and therapeutic agents in oncology. This research emphasizes the design of novel analogues with reduced lipophilicity, aiming to enhance their suitability for applications such as positron emission tomography (PET) radiotracers (Abate et al., 2011).
PET Radioligand Development for 5-HT1A Receptors
Further studies have developed PET radioligands based on these compounds, targeting the serotonin 5-HT1A receptors. This advancement facilitates the in vivo quantification of 5-HT1A receptors, offering insights into neuropsychiatric disorders and contributing to the development of novel therapeutic strategies (García et al., 2014).
Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Applications
Research has also focused on synthesizing novel benzodifuranyl derivatives, exploring their anti-inflammatory and analgesic properties. This approach highlights the compound's potential in developing new treatments for inflammation-related conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Development of Fluorine-18-Labeled Antagonists
The synthesis of fluorine-18-labeled derivatives of WAY 100635 explores the compound's application in improving diagnostic imaging techniques, particularly for investigating central nervous system disorders through PET imaging (Lang et al., 1999).
Properties
IUPAC Name |
N-cyclohexyl-4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O2/c1-2-30-19-10-8-18(9-11-19)28-20(23-24-25-28)16-26-12-14-27(15-13-26)21(29)22-17-6-4-3-5-7-17/h8-11,17H,2-7,12-16H2,1H3,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYWSYBHAHSOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
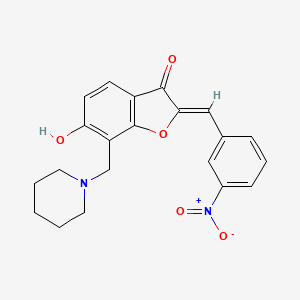
![6-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2610918.png)
![(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide](/img/structure/B2610922.png)
![7-Phenylmethoxycarbonyl-7-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B2610923.png)
![(2Z)-3-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2610925.png)
![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2610926.png)
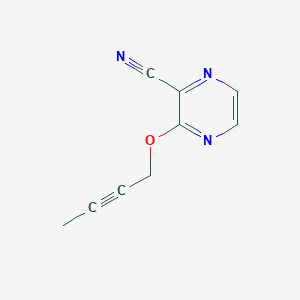
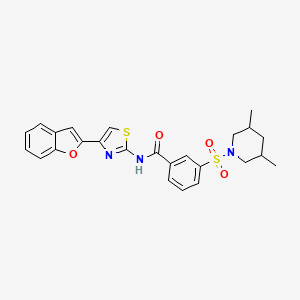

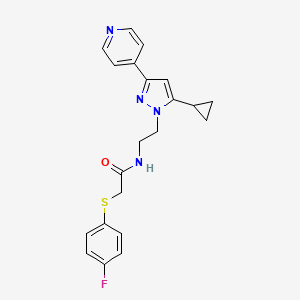


![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2610937.png)
